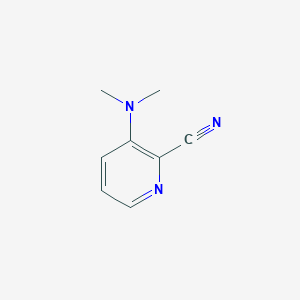

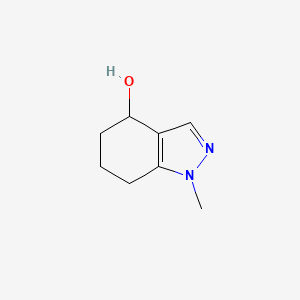

3-(Dimethylamino)picolinonitrile

Descripción general

Descripción

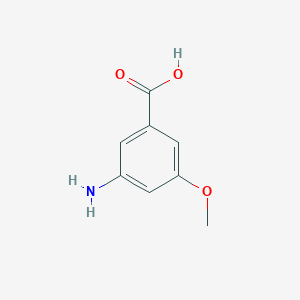

3-(Dimethylamino)picolinonitrile is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer the properties and reactivity of 3-(Dimethylamino)picolinonitrile. For instance, derivatives of dimethylamino substituted compounds, such as those mentioned in the papers, are often of interest due to their potential applications in dye chemistry, as well as their interesting photophysical properties .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the Knoevenagel condensation used to obtain isomers of a dimethylamino phenyl acrylonitrile derivative . This suggests that similar synthetic strategies could be employed for the synthesis of 3-(Dimethylamino)picolinonitrile, potentially involving a condensation step between appropriate precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and quantum calculations . X-ray crystallography has been used to elucidate the crystal structures of adducts formed from reactions involving dimethylamino-substituted compounds . These studies provide a basis for understanding the molecular geometry and electronic structure of 3-(Dimethylamino)picolinonitrile, which may exhibit similar characteristics.

Chemical Reactions Analysis

The reactivity of dimethylamino-substituted compounds can be quite diverse. For example, the formation of an adduct from a reaction between a dimethylamino-substituted azirine and an oxazolium compound indicates that nucleophilic addition reactions are possible . The presence of the dimethylamino group can also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-substituted compounds can be inferred from spectroscopic data and quantum calculations. For instance, the IR and UV-visible spectroscopy data provide information on the electronic transitions and the nature of the bonding within the molecule . The emission spectra reported for protonated forms of the compounds suggest that 3-(Dimethylamino)picolinonitrile may also exhibit interesting photophysical properties . Additionally, the crystal packing and intermolecular interactions observed in the solid state of isomeric compounds can give insights into the stability and solid-state properties of 3-(Dimethylamino)picolinonitrile .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles : A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of isoxazolopyridines, highlights the chemical versatility of 3-(Dimethylamino)picolinonitrile derivatives (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

Reactions with 2-Amino-4,6-Dinitrophenol : The reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol, yielding a mixture of tetrahydroquinazoline-2-one, dihydroquinazoline, benzoxazole, and aminocarboxamide derivatives, demonstrates the chemical reactivity and potential for diverse compound synthesis using 3-(Dimethylamino)picolinonitrile-related structures (Villalgordo, Vincent, & Heimgartner, 1990).

Photophysical Properties and Applications : The phosphorescent properties of iridium(III) complexes with 2-picolinate ligands, including dimethylamino variations, are notable for their use in organic light-emitting diodes (OLEDs), showing potential for application in advanced display technologies (Jayabharathi, Thanikachalam, & Sathishkumar, 2015).

Coordination Chemistry and Complex Formation

- Copper(II) Complexes Formation : Copper(II) complexes involving 2-dimethylamino-3-picoline N-oxide (a derivative of 3-(Dimethylamino)picolinonitrile) have been synthesized, highlighting the ligand's ability to coordinate as bidentate ligands, impacting coordination chemistry and complex formation (West & Nipp, 1987).

Molecular Quadratic Hyperpolarizabilities

- Molecular Quadratic Hyperpolarizabilities in Complexes : Research on Ru(II) complex salts with 4-(dimethylamino)pyridine shows that these complexes exhibit large molecular quadratic hyperpolarizabilities, suggesting applications in nonlinear optics and materials science (Coe et al., 1997).

Synthesis of Novel Compounds

- Synthesis of Novel Azaindoles : The synthesis of 7-azaindoles via Chichibabin cyclization using picolines (related to 3-(Dimethylamino)picolinonitrile) illustrates the compound's role in the synthesis of pharmacologically significant structures (Ma, Breslin, Keresztes, Lobkovsky, & Collum, 2008).

Catalysis and Reaction Mechanisms

- Reactions with Olefins and Cycloaddition Pathways : Studies of 1,1-bis(N,N-dimethylamino)-1,3-butadiene reactions with olefins, which show competing pathways of zwitterion formation and cycloaddition, provide insights into catalysis and reaction mechanisms (Sustmann & Rogge, 1990).

Mecanismo De Acción

- The cyano group (CN) in the compound provides opportunities for constructing various functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups .

- The 3-hydroxy group (OH) also allows for the introduction of acyl and alkyl groups .

Target of Action

Mode of Action

If you have any additional questions or need further clarification, feel free to ask! 😊🔬🧪 .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Dimethylamino)propionitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation .

Propiedades

IUPAC Name |

3-(dimethylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVRKBRGGTZDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540093 | |

| Record name | 3-(Dimethylamino)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)picolinonitrile | |

CAS RN |

97483-75-5 | |

| Record name | 3-(Dimethylamino)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)